molecular formula C15H21NO4 B558391 BOC-L-Alanine benzyl ester CAS No. 51814-54-1

BOC-L-Alanine benzyl ester

Cat. No. B558391
CAS RN: 51814-54-1
M. Wt: 279.33 g/mol
InChI Key: KZNCFIIFMFCSHL-NSHDSACASA-N
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Description

BOC-L-Alanine benzyl ester is a compound with a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is used as a protected form of the amino acid alanine . It is often used in peptide synthesis .


Synthesis Analysis

The synthesis of BOC-L-Alanine benzyl ester involves the reaction of lysine or tyrosine with an acid chloride to form an amide bond, followed by a ring-opening reaction with the corresponding benzothiadiazole . Another method involves the use of a mixed anhydride reaction using isobutylchloroformate .


Molecular Structure Analysis

The IUPAC name of BOC-L-Alanine benzyl ester is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . The InChI code is 1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 .


Chemical Reactions Analysis

BOC-L-Alanine benzyl ester can undergo various reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride . BOC-derivatives of benzyl amides and amino acid esters, especially those containing benzoyl, can undergo fast acyl nitrogen to carbon migration at −78 °C to give the corresponding α-aminoketones .


Physical And Chemical Properties Analysis

BOC-L-Alanine benzyl ester has a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is stored in a refrigerator .

Scientific Research Applications

  • Peptide Synthesis Applications :

    • BOC-L-Alanine benzyl ester is used in the side-chain protection of amino acids for solid-phase peptide synthesis. This is exemplified in the synthesis of angiotensin II and other peptides (Hsieh & Demaine, 1991).
    • It plays a role in the synthesis of specific derivatives like (R)-Boc-2-methylproline, which is used in the development of pharmaceutical compounds such as Veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).
  • Photophysical Properties and Molecular Interaction Studies :

    • The compound has been studied for its photophysical properties, particularly in derivatives such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester, demonstrating significant solvatochromic effects and dipole moment changes upon excitation (Guzow et al., 2005).
  • Applications in Polymer Science :

    • BOC-L-Alanine benzyl ester derivatives have been utilized in the synthesis of cationic methacrylate polymers containing amino acid moieties. These polymers exhibit controlled molecular weight and pH responsiveness, useful in the delivery of RNA and other molecules (Kumar et al., 2012).
    • It's also used in creating chiral nanostructured materials, highlighting its importance in nanotechnology and materials science (Bauri et al., 2015).
  • Molecular Discrimination and Binding Studies :

    • Research has shown its application in molecular discrimination using a self-assembled cylindrical capsule for binding N-alpha-protected amino acid esters. This highlights its significance in supramolecular chemistry (Hayashida et al., 2002).
  • Ultrastructural Cytochemistry :

    • In ultrastructural cytochemistry, it has been used as a substrate to study elastase-like enzymes in human neutrophils, demonstrating its applicability in cellular and molecular biology (Clark et al., 1980).

Safety And Hazards

The safety information for BOC-L-Alanine benzyl ester includes hazard statements H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

The use of BOC-L-Alanine benzyl ester in peptide synthesis is expected to continue due to its attractive properties . It is also expected to play a major role in the future of drug discovery . The synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides are areas of ongoing research .

properties

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCFIIFMFCSHL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450288
Record name BOC-L-Alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-L-Alanine benzyl ester

CAS RN

51814-54-1
Record name BOC-L-Alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Ohnishi, M Ichikawa, Y Ichikawa - Bioorganic & medicinal chemistry …, 2000 - Elsevier
… -Ser) derivative was synthesized in two procedures: one involving a coupling of a readily obtainable 1-pseudo-thiourea of GlcNAc (S-GlcNAc) and iodo-N-Boc-l-alanine benzyl ester, …
Number of citations: 37 www.sciencedirect.com
MS Smyth, TR Burke Jr - Organic preparations and procedures …, 1996 - Taylor & Francis
… The only detected side products were the dehalogenated NuBoc L-alanine benzyl ester and the bis aryl compound resulting from homo-coupling of the aryl iodide (1520%). It should …
Number of citations: 13 www.tandfonline.com
MS Smyth, TR Burke Jr - Tetrahedron letters, 1994 - Elsevier
… The only detected side products were the dehalogenated N-Boc L-alanine benzyl ester (2e) and the bis aryl compound resulting from homo-coupling of the aryl iodide (15-208). Both of …
Number of citations: 108 www.sciencedirect.com
A Kargaard - 2014 - scholar.sun.ac.za
The extracellular matrix (ECM) provides the perfect environment for cells, with regard to mechanical strength, delivery of nutrients, facilitation of cell to cell communication, and more. …
Number of citations: 2 scholar.sun.ac.za

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